3-fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline
Description
3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline (CAS: 937597-82-5) is a fluorinated aniline derivative featuring a partially hydrogenated indazole core substituted with a trifluoromethyl group. Its molecular formula is C₁₄H₁₃F₄N₃, with a theoretical molecular weight of 299.27 g/mol, though a discrepancy exists in reported data (280.68 g/mol in vs. calculated 299.27 g/mol). The compound’s structure includes:
- A 3-fluoro substituent on the aniline ring.
- A 4,5,6,7-tetrahydro-1H-indazol-1-yl group at the para position of the aniline.
- A trifluoromethyl (-CF₃) group at position 3 of the indazole.
This compound is synthesized for applications in medicinal chemistry, particularly as an intermediate in kinase inhibitors or other biologically active molecules. Its purity is typically ≥95%.
Properties
Molecular Formula |
C14H13F4N3 |
|---|---|
Molecular Weight |
299.27 g/mol |
IUPAC Name |
3-fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline |
InChI |
InChI=1S/C14H13F4N3/c15-10-7-8(19)5-6-12(10)21-11-4-2-1-3-9(11)13(20-21)14(16,17)18/h5-7H,1-4,19H2 |
InChI Key |
HBWUWDYSDNUPBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)N)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Trifluoromethylation of 4-Fluoroaniline
The trifluoromethyl group is introduced using nucleophilic or electrophilic reagents. A method from Chinese patents (CN104072324B) employs sodium trifluoromethylsulfinate (Langlois reagent) and tert-butyl hydroperoxide (TBHP) in dichloromethane/water mixtures.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Trifluoromethylation | NaSO₂CF₃, TBHP, CH₂Cl₂/H₂O, 0–25°C, 72–120 h | Medium | |
| Reduction of nitro group | H₂, Pd/C, MeOH, room temperature | 78% |
Mechanism : Electrophilic trifluoromethylation occurs at the meta-position of 4-fluoroaniline, followed by dechlorination if halogenated intermediates are used.
Cyclization to Form Tetrahydroindazole
The tetrahydroindazole core is synthesized via cyclocondensation or Pd-catalyzed coupling. A method from Molecules (2023) uses ethyl 4,4,4-trifluoroacetoacetate and 3-aminoindazole derivatives under reflux.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethyl 4,4,4-trifluoroacetoacetate, MeOH/H₃PO₄, reflux, 24 h | 35–75% | |
| Chlorination | POCl₃, reflux, 3 h | 70–98% |
Example : Reaction of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoroacetoacetate yields pyrimidoindazole intermediates, which are chlorinated to enhance reactivity.
Pd-Catalyzed Coupling for Indazole Attachment
For direct attachment of the indazole moiety to the aniline, Pd-mediated cross-coupling is employed. Patents (WO2022140169A1) describe coupling chlorinated indazole derivatives with amines.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic substitution | Chlorinated indazole, amine, Et₃N, K₂CO₃, DMF | 52–62% |
Optimization : Using triethylamine as a base improves conversion rates, while K₂CO₃ enhances yield consistency.
Multi-Step Synthesis with Protection/Deprotection
A three-phase method involves:
-
Protection : Boc protection of the aniline’s amino group.
-
Trifluoromethylation : Introduce CF₃ via Langlois reagent.
-
Deprotection and Cyclization : Remove Boc group and form indazole via cyclization.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc protection | Boc-anhydride, DCM, RT | >90% | |
| Trifluoromethylation | NaSO₂CF₃, TBHP, CH₂Cl₂/H₂O | Medium | |
| Cyclization | Ethyl 4,4,4-trifluoroacetoacetate, MeOH/H₃PO₄ | 35–75% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Trifluoromethylation + Cyclization | High regioselectivity, scalable | Multi-step, moderate yields |
| Pd-Catalyzed Coupling | Direct attachment, high purity | Expensive catalysts, limited scope |
| Protection/Deprotection | Versatile for complex intermediates | Additional purification steps |
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant biological activities. For instance, studies have shown that derivatives containing trifluoromethyl groups can enhance antimicrobial efficacy against various pathogens. The trifluoromethyl group is known to increase the lipophilicity of compounds, potentially improving their membrane permeability and bioavailability .
Drug Development
The unique combination of the tetrahydroindazole framework with multiple fluorinated substituents suggests potential applications in drug development. Compounds with such structures are often investigated for their ability to interact with biological targets, such as enzymes or receptors involved in disease processes. Interaction studies typically employ techniques like molecular docking and binding affinity assays to evaluate these properties.
Case Study 1: Antimicrobial Screening
In a study focusing on the antimicrobial properties of related compounds, several derivatives were synthesized and screened against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibiting significant antimicrobial activity were identified, indicating that structural modifications similar to those found in 3-fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline could lead to promising candidates for antibiotic development .
Case Study 2: Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted on various fluorinated anilines to determine how different substituents affect biological activity. These studies highlight the importance of trifluoromethyl and other electron-withdrawing groups in enhancing the potency of compounds against specific targets. The findings suggest that optimizing the fluorination pattern can lead to improved pharmacological profiles .
Material Science Applications
In addition to medicinal chemistry, this compound may find applications in material sciences. The incorporation of fluorinated compounds into polymers can improve their thermal stability and chemical resistance. This property is particularly valuable in developing advanced materials for electronics and coatings.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3-Fluoroaniline | C6H5F-NH2 | Simple aromatic amine; lower molecular complexity |
| Trifluoromethylbenzene | C7H4F3 | Contains trifluoromethyl group; used in material sciences |
| 4-Amino-2-trifluoromethylphenol | C7H6F3N | Contains both amino and trifluoromethyl groups; potential for dye applications |
The uniqueness of this compound lies in its combination of a tetrahydroindazole framework with multiple fluorinated substituents. This combination may enhance its biological activity while providing distinct physicochemical properties compared to simpler analogs.
Mechanism of Action
The mechanism of action of 3-fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. This compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The following compounds share the core scaffold of a substituted aniline linked to a trifluoromethyl-containing heterocycle but differ in substituent type, position, or heterocycle structure. Key comparisons are summarized in Table 1.
Table 1: Molecular Data of Analogous Compounds
† Discrepancy noted between calculated and reported molecular weight in . § Formula in likely contains errors; theoretical MW for C₁₁H₆F₃N₃O₄ is inconsistent with standard chemistry.
Key Comparative Insights
Substituent Effects
- Halogen Type and Position :
- The 3-fluoro substituent in the target compound (vs. 5-fluoro or 5-chloro in analogs) alters electronic and steric properties. Fluorine’s electronegativity enhances metabolic stability compared to chlorine.
- The 5-chloro analog (CAS 937606-23-0) has a higher molecular weight (315.73 vs. 299.27) and increased lipophilicity (Cl logP ~2.7 vs. F logP ~2.1).
Heterocycle Modifications
- Replacement of the indazole core with tetrazole (CAS 1247241-42-4) drastically reduces molecular weight (179.15 vs. 299.27) and alters hydrogen-bonding capacity, impacting target binding.
Pharmacological Implications
- The trifluoromethyl group on indazole enhances enzyme inhibition potency by filling hydrophobic pockets in targets like kinases.
Biological Activity
3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.
- Molecular Formula : C14H13F4N3
- Molecular Weight : 299.27 g/mol
- CAS Number : 937597-90-5
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent and its interaction with various biological targets.
Anticancer Activity
Research indicates that derivatives of indazole, including the target compound, exhibit promising anticancer properties. For instance, compounds with similar structures have demonstrated potent inhibitory effects on various cancer cell lines.
Key Findings :
- Inhibition of Kinases : Indazole derivatives have been identified as selective inhibitors of kinases such as BCR-ABL and CDK2, showing IC50 values in the low nanomolar range (8.3 nM against HL60 and 1.3 nM against HCT116) .
- Mechanism of Action : The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
| Compound | Target Cell Line | IC50 (nM) |
|---|---|---|
| CFI-401870 | HL60 | 8.3 |
| CFI-401870 | HCT116 | 1.3 |
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications at specific positions on the indazole ring can significantly influence biological activity. For example:
- The presence of a trifluoromethyl group enhances potency against certain kinases.
- Substituents at the 4-position of the aniline moiety are crucial for maintaining high inhibitory activity .
Case Studies
Several studies have highlighted the efficacy of indazole derivatives in clinical settings:
- Clinical Trials : A derivative similar to this compound was tested in patients with BRAFV600-mutant melanoma, demonstrating significant antitumor activity and good tolerability at doses up to 400 mg twice daily .
- In Vitro Studies : In vitro assays revealed that compounds with structural similarities exhibited potent activity against various kinases involved in cancer progression, indicating a broad spectrum of potential therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for 3-fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydroindazole core followed by coupling with the fluorinated aniline moiety. A general approach includes:
Indazole Formation : Cyclization of substituted hydrazines with cyclohexenone derivatives under acidic conditions (e.g., HCl/EtOH) to form the tetrahydroindazole scaffold .
Trifluoromethyl Introduction : Use of trifluoromethylation reagents (e.g., Togni’s reagent) at the indazole C3 position.
Aniline Coupling : Buchwald-Hartwig or Ullmann-type coupling to attach the 3-fluoro-4-aniline group.
Key considerations include protecting group strategies for the aniline nitrogen and monitoring for over-alkylation side reactions.
Q. How can researchers ensure the purity of the compound during synthesis?
- Methodological Answer :
- Chromatographic Purification : Use flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.
- Analytical Techniques : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity. Cross-validate with H/F NMR to confirm structural integrity .
- Reference Standards : Compare retention times and spectral data with certified reference materials for related fluorinated anilines .
Q. What spectroscopic methods are most effective for characterizing the compound?
- Methodological Answer :
- H and C NMR : Resolve aromatic protons and confirm the tetrahydroindazole core’s saturation. For example, the NH group in the aniline moiety appears as a broad singlet near δ 5.5 ppm .
- F NMR : Identify chemical shifts for the trifluoromethyl (-CF, δ -60 to -65 ppm) and aromatic fluorine (δ -110 to -115 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H] ~ 344.1 g/mol) and isotopic patterns for fluorine/chlorine .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized quinones from aniline degradation) that may interfere with activity .
- Structural Analog Comparison : Benchmark against 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 1338247-91-8), which shows similar indazole-based bioactivity .
Q. What strategies optimize the cyclization step in synthesizing the tetrahydroindazole core?
- Methodological Answer :
- Temperature Control : Perform cyclization at 40–60°C (as in general procedure C for similar heterocycles) to balance reaction rate and byproduct formation .
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl) to enhance regioselectivity.
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates, with potassium carbonate as a base to deprotonate hydrazine precursors .
Q. How can researchers mitigate side reactions during trifluoromethylation?
- Methodological Answer :
- Reagent Selection : Avoid hygroscopic reagents (e.g., CFCu) by using stable alternatives like methyl fluorosulfonyldifluoroacetate (Chen’s reagent).
- Inert Atmosphere : Conduct reactions under argon to prevent hydrolysis of trifluoromethyl intermediates.
- Byproduct Monitoring : Use F NMR to detect trifluoroacetic acid (δ -76 ppm), a common side product, and adjust stoichiometry accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
